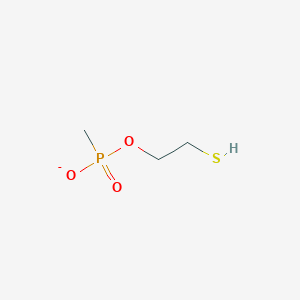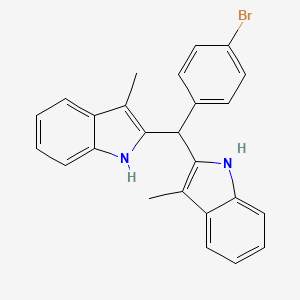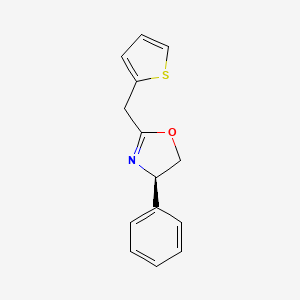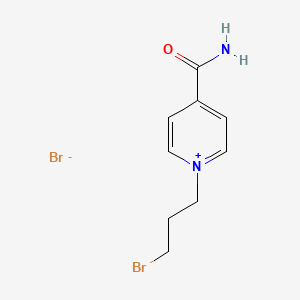
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is a chemical compound with a pyridinium core substituted with a bromopropyl group and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide typically involves the reaction of 4-carbamoylpyridine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups.
Oxidation: Oxidized derivatives of the carbamoyl group.
Reduction: Reduced forms of the carbamoyl group, such as amines or alcohols.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the inhibition of enzymatic activity or the disruption of cellular processes. The carbamoyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromopropane: A simple alkyl bromide used as a solvent and in organic synthesis.
(3-Bromopropyl)trimethylammonium bromide: A quaternary ammonium compound with similar alkylating properties.
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
Uniqueness
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is unique due to its combination of a pyridinium core with both a bromopropyl and a carbamoyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
569327-99-7 |
|---|---|
Formule moléculaire |
C9H12Br2N2O |
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
1-(3-bromopropyl)pyridin-1-ium-4-carboxamide;bromide |
InChI |
InChI=1S/C9H11BrN2O.BrH/c10-4-1-5-12-6-2-8(3-7-12)9(11)13;/h2-3,6-7H,1,4-5H2,(H-,11,13);1H |
Clé InChI |
JRMTVIJZNMJTLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1C(=O)N)CCCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



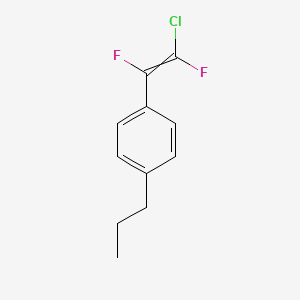
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
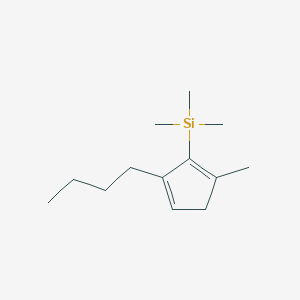

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)


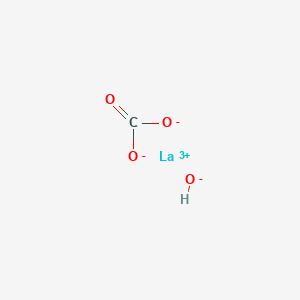
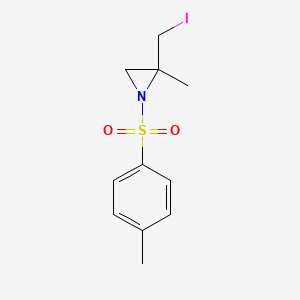
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
